molecular formula C8H16O2 B1616219 2-Pentyl-1,3-dioxolane CAS No. 3515-94-4

2-Pentyl-1,3-dioxolane

Cat. No.: B1616219
CAS No.: 3515-94-4
M. Wt: 144.21 g/mol
InChI Key: GXLCAMYCQRAOMY-UHFFFAOYSA-N
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Description

2-Pentyl-1,3-dioxolane is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

3515-94-4

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-pentyl-1,3-dioxolane

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-8-9-6-7-10-8/h8H,2-7H2,1H3

InChI Key

GXLCAMYCQRAOMY-UHFFFAOYSA-N

SMILES

CCCCCC1OCCO1

Canonical SMILES

CCCCCC1OCCO1

3515-94-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

30 g (0.29 mole) of hexanol, 31 g (0.5 mol) of ethylene glycol, 100 mg of p-toluenesulfonic acid (p-Ts) in 100 ml of benzene are placed in 250 ml round-bottomed flask equipped with a Dean-Stark trap, a condenser and a mechanical stirrer. The mixture is heated to reflux until no more water has separated from the benzene phase. The mixture is then cooled to room temperature, washed with 100 ml of 5% sodium bicarbonate, 100 ml of saturated NaCl solution, and finally water. The solution is dried over sodium sulfate. After removing the solvent, the oil is fractionated. A yield of 19.6 g of colorless oil (46%) is obtaind nD20 =1.4554.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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